
Potassium tetrachloroaurate(III) hydrate
Overview
Description
Chemical Formula: KAuCl₄·xH₂O Molecular Weight: 377.88 (anhydrous) Appearance: Orange crystalline solid Melting Point: 357°C (decomposition) Solubility: Soluble in water and ethanol .
Potassium tetrachloroaurate(III) hydrate is a gold(III) coordination complex widely used in materials science, catalysis, and nanotechnology. It serves as a precursor for synthesizing gold nanoparticles (AuNPs) and gold-based catalysts. Its stability in aqueous and alcoholic solutions makes it versatile for controlled reactions, such as in the preparation of luminescent gold(III) dithiolate complexes . Safety protocols emphasize its corrosive nature (H314: severe skin/eye damage) and toxicity (H302: harmful if swallowed), necessitating strict handling measures .
Mechanism of Action
Target of Action
Potassium Tetrachloroaurate(III) Hydrate, also known as potassium tetrachlorogold(1-) hydrate, is primarily used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes are the primary targets of this compound and play a crucial role in various applications such as luminescence studies, photosensitizers, and photocatalysts .
Mode of Action
The interaction of this compound with its targets involves the formation of gold (III) dithiolate complexes . The resulting changes include the enhancement of luminescence properties and the ability to act as photosensitizers or photocatalysts .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to luminescence and photocatalysis . The downstream effects of these pathways can influence various processes, including light emission in luminescence studies and the acceleration of photochemical reactions in photocatalysis .
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in a biological system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of luminescence properties and the acceleration of photochemical reactions . These effects are a result of the compound’s interaction with gold (III) dithiolate complexes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents . This helps to maintain the stability of the compound and ensures its effective action when used in applications such as the preparation of gold (III) dithiolate complexes .
Biochemical Analysis
Biochemical Properties
Potassium tetrachloroaurate(III) hydrate plays a significant role in biochemical reactions, particularly in the synthesis of gold(III) dithiolate complexes. These complexes are used in luminescence studies and as photosensitizers or photocatalysts . The compound interacts with various enzymes and proteins, often forming coordination complexes with thiol-containing biomolecules. These interactions can alter the activity of enzymes by modifying their active sites or by inducing conformational changes. For example, this compound can bind to cysteine residues in proteins, leading to the formation of stable gold-thiol bonds that can inhibit enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored in a cool, dry place away from oxidizing agents . Over extended periods, it may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage, which may result in chronic toxicity and impaired cellular function.
Biological Activity
Potassium tetrachloroaurate(III) hydrate, denoted as KAuCl₄·nH₂O, is a gold(III) compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic use.
Property | Details |
---|---|
CAS Number | 27988-75-6 |
Molecular Formula | KAuCl₄·nH₂O |
Molecular Weight | 377.86 g/mol |
Solubility | Soluble in water and ethanol |
Melting Point | 357°C (decomposition) |
Target Interactions
This compound primarily interacts with thiol-containing biomolecules, leading to the formation of gold(III) dithiolate complexes. These interactions can significantly alter the biochemical pathways within cells, particularly those related to redox reactions and luminescence properties .
Biochemical Pathways
The compound is involved in several critical biochemical pathways:
- Luminescence Studies : It serves as a key raw material for synthesizing gold(III) dithiolate complexes used in luminescence studies, which are important for understanding cellular processes and developing diagnostic tools .
- Photocatalysis : The compound has demonstrated photocatalytic properties, enhancing photochemical reactions that can be harnessed in various applications, including environmental remediation and energy conversion .
Biological Activity
Recent studies have highlighted the broad biological activities associated with this compound and its derivatives:
- Anticancer Activity : Research indicates that gold complexes derived from potassium tetrachloroaurate(III) exhibit significant anticancer properties. For instance, complexes have shown effectiveness against both cisplatin-sensitive and resistant ovarian cancer cell lines (A2780 and OVCAR8), with IC₅₀ values ranging from 0.1 to 29 µM depending on the specific complex used .
- Antimicrobial Properties : The gold complexes also display antimicrobial activity against various pathogens. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Antimalarial Effects : Some derivatives have shown promising antiplasmodial activity against Plasmodium berghei, with IC₅₀ values in the submicromolar range (400–700 nM), indicating their potential as therapeutic agents for malaria .
- Interaction with Proteins : The interaction of these complexes with human serum albumin (HSA) has been studied, revealing strong binding affinities that may influence their pharmacokinetics and therapeutic efficacy .
Case Studies
Several case studies illustrate the biological applications of this compound:
- Study on Anticancer Activity : A study published in PMC9266914 evaluated various gold complexes derived from potassium tetrachloroaurate(III). The results indicated that these complexes could overcome cisplatin resistance in ovarian cancer cells by targeting thioredoxin reductase (TrxR), a critical enzyme involved in maintaining cellular redox balance .
- Antimicrobial Evaluation : In another investigation, the antimicrobial efficacy of gold complexes was assessed against common bacterial strains. The results demonstrated that certain complexes exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
Scientific Research Applications
Gold Nanoparticle Synthesis
Overview:
Potassium tetrachloroaurate(III) hydrate is primarily used as a precursor for synthesizing gold nanoparticles. These nanoparticles have unique optical, electronic, and catalytic properties, making them valuable in numerous applications, including drug delivery, imaging, and diagnostics.
Case Study:
A study demonstrated that gold nanoparticles synthesized from this compound exhibited enhanced drug delivery capabilities when conjugated with therapeutic agents. The nanoparticles facilitated targeted delivery and improved bioavailability of the drugs in cancer cells, highlighting their potential in biomedical applications .
Catalysis
Overview:
In organic synthesis, this compound serves as a catalyst for various reactions. Its ability to facilitate reactions with high specificity makes it particularly useful in the pharmaceutical industry.
Data Table: Catalytic Reactions Using this compound
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Oxidation of Alcohols | 50 °C, 24 hours | 85 | |
Carbon-Carbon Coupling | Room Temperature, 2 hours | 90 | |
Reduction of Nitro Compounds | 60 °C, 6 hours | 95 |
Electrochemistry
Overview:
The compound is utilized in electrochemical sensors for detecting various analytes due to its high sensitivity and selectivity. It plays a crucial role in environmental monitoring and quality control.
Case Study:
Research has shown that electrochemical sensors fabricated using this compound can detect heavy metals in water samples with detection limits as low as parts per billion. This application is vital for ensuring water quality and safety .
Surface Plasmon Resonance (SPR)
Overview:
this compound enhances the surface plasmon resonance effect, which is essential for developing highly sensitive biosensors capable of detecting biomolecular interactions.
Data Table: SPR Applications
Application | Target Molecule | Sensitivity (pg/mL) | Reference |
---|---|---|---|
Protein Detection | IgG | 10 | |
DNA Hybridization | Specific DNA Sequences | 5 | |
Pathogen Detection | E. coli | 20 |
Research in Nanotechnology
Overview:
In nanotechnology, this compound is pivotal for creating innovative materials used in electronics and photonics. Its unique properties enable the development of new nanomaterials with tailored functionalities.
Case Study:
A recent study investigated the use of gold nanoparticles synthesized from this compound in photonic devices. The findings indicated that these nanoparticles could significantly enhance light absorption and emission properties, paving the way for advanced optoelectronic applications .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of potassium tetrachloroaurate(III) hydrate in synthetic workflows?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray Diffraction (XRD) to confirm crystal structure (space group and lattice parameters) .
- Elemental Analysis (e.g., ICP-MS) to verify gold content (~47–51% Au) and trace metal impurities (≤55 ppm) .
- FTIR Spectroscopy to identify characteristic Au-Cl stretching vibrations (~320–350 cm⁻¹) .
- Reference CAS numbers (e.g., 13682-61-6, 27988-75-6) and molecular formulas (KAuCl₄·xH₂O) for cross-validation .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Hygroscopicity and Light Sensitivity : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .
- Incompatibilities : Avoid contact with metals (e.g., Al, Fe), strong reducing agents, and ammonia due to redox reactions .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to minimize inhalation of dust/aerosols .
Q. What are the standard protocols for preparing aqueous solutions of this compound given its variable hydration states?
- Methodological Answer :
- Hydration Assessment : Perform thermogravimetric analysis (TGA) to quantify water content (e.g., trihydrate vs. dihydrate forms) .
- Solution Preparation : Use degassed, deionized water (18.2 MΩ·cm) to minimize unintended reduction. Pre-weigh the compound under inert atmosphere if anhydrous conditions are critical .
Advanced Research Questions
Q. How can this compound be optimized as a precursor for gold nanoparticle synthesis with controlled morphology?
- Methodological Answer :
- Reduction Kinetics : Adjust the molar ratio of reducing agents (e.g., NaBH₄, ascorbic acid) to Au³⁺. For spherical nanoparticles, use excess NaBH₄; for anisotropic shapes (e.g., rods), employ seed-mediated growth with CTAB .
- Stabilizers : Introduce polyvinylpyrrolidone (PVP) or citrate ligands to control surface energy and prevent aggregation .
- In-Situ Characterization : Monitor nucleation/growth via UV-Vis spectroscopy (surface plasmon resonance) and TEM .
Q. What experimental strategies resolve contradictions in catalytic performance data when using this compound in cross-coupling reactions?
- Methodological Answer :
- Pre-Catalyst Characterization : Use X-ray absorption spectroscopy (XAS) to confirm the oxidation state of Au (III) and detect potential reduction to Au(0) during reactions .
- Hydration Control : Standardize hydration states (e.g., anhydrous KAuCl₄ vs. hydrate forms) to eliminate variability in catalytic activity .
- Reaction Monitoring : Employ GC-MS or in-situ NMR to track intermediate species and identify side reactions (e.g., ligand displacement) .
Q. What advanced characterization methods are required to analyze the decomposition pathways of this compound under thermal stress?
- Methodological Answer :
- TGA-DSC Coupling : Quantify mass loss (dehydration at ~100°C; AuCl₃ decomposition >200°C) and correlate with endothermic/exothermic events .
- XRD and FTIR : Identify decomposition products (e.g., AuCl, Au⁰) and structural changes in the chloride lattice .
- Gas Chromatography : Detect volatile byproducts (e.g., HCl, Cl₂) during thermal degradation .
Q. How does the hydration state of this compound influence its coordination chemistry in crystal engineering applications?
- Methodological Answer :
- Single-Crystal XRD : Compare coordination geometries of hydrated (e.g., KAuCl₄·2H₂O) vs. anhydrous forms to assess water’s role in stabilizing Au-Cl bonds .
- DFT Calculations : Model the electronic effects of water ligands on Au³⁺ redox potential and ligand-exchange kinetics .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to isolate hydration-dependent supramolecular assemblies .
Comparison with Similar Compounds
Ammonium Tetrachloroaurate(III) Hydrate
Chemical Formula : NH₄AuCl₄·xH₂O
Molecular Weight : 356.82 (anhydrous)
Appearance : Yellow crystalline powder
Melting Point : >500°C
Solubility : Water-soluble .
Key Differences :
- Cation Influence : The NH₄⁺ ion confers higher thermal stability (>500°C vs. 357°C for KAuCl₄) and distinct solubility behavior in polar solvents.
- Applications : Used in electroplating, Pd-Au alloy films, and catalytic reactions. The ammonium ion’s volatility under heat makes it suitable for vapor-phase deposition processes .
- Safety: Similar hazards (H315, H319, H335) but lower transport classification (NONH for all modes) compared to KAuCl₄ .
Hydrogen Tetrachloroaurate(III) Hydrate (Chloroauric Acid)
Chemical Formula: HAuCl₄·xH₂O Molecular Weight: 393.83 (trihydrate) Appearance: Yellow-orange crystals Melting Point: Decomposes at ~120°C Solubility: Highly soluble in water, ethanol, and ethers .
Key Differences :
- Acidity: HAuCl₄ is strongly acidic due to H⁺, enabling rapid reduction in aqueous synthesis of AuNPs (e.g., citrate reduction method). KAuCl₄ and NH₄AuCl₄ are neutral salts, requiring alkaline conditions for nanoparticle formation .
- Reactivity: HAuCl₄ is preferred for one-pot syntheses of Ag–Au bimetallic nanoparticles due to its compatibility with reducing agents like NaBH₄ .
- Safety : Classified as corrosive (H314) and toxic (H318), with stricter storage requirements compared to potassium and ammonium salts .
Comparative Data Table
Role in Nanotechnology and Catalysis
- KAuCl₄: Used in branched Au nanostructures for heterogeneous catalysis, where K⁺ ions stabilize intermediate clusters during growth .
- NH₄AuCl₄ : Facilitates synthesis of porous Au films for catalytic substrates, leveraging NH₄⁺ decomposition to create high-surface-area structures .
- HAuCl₄: The standard precursor for spherical AuNPs (e.g., Turkevich method) and functionalized nanoparticles for drug delivery .
Cation Impact: The choice of cation (K⁺, NH₄⁺, H⁺) dictates reaction kinetics, pH sensitivity, and nanoparticle morphology. For example, KAuCl₄’s neutrality allows slower reduction rates, enabling controlled growth of anisotropic Au nanostructures .
Preparation Methods
Traditional Aqua Regia Dissolution Method
This method involves dissolving gold in aqua regia followed by potassium salt precipitation:
Step 1: Gold dissolution in aqua regia
Au (s) + 4 HCl (aq) + HNO₃ (aq) → HAuCl₄ (aq) + NO (g) + 2 H₂O (l)
Step 2: Neutralization with potassium carbonate
2 HAuCl₄ (aq) + K₂CO₃ (aq) → 2 KAuCl₄ (aq) + H₂O (l) + CO₂ (g)
Step 3: Hydrate crystallization
The solution is evaporated, cooled, and crystallized to obtain KAuCl₄·xH₂O as orange crystals.
Parameter | Specification |
---|---|
Reaction Temperature | 100°C |
Yield | ~85-90% |
Purity | 99% (requires recrystallization) |
- Requires handling corrosive aqua regia and toxic NO gas.
- Residual nitric acid may complicate purification.
Hydrochloric Acid-Hydrogen Peroxide Method
A modern alternative avoids aqua regia by using HCl/H₂O₂ for oxidation:
Step 1: Gold dissolution in HCl/H₂O₂
2 Au (s) + 8 HCl (aq) + 3 H₂O₂ (aq) → 2 HAuCl₄ (aq) + 6 H₂O (l)
Step 2: Potassium salt formation
HAuCl₄ (aq) + KCl (aq) → KAuCl₄ (aq) + HCl (aq)
Step 3: Hydrate isolation
The product is crystallized under reduced pressure to obtain the hydrate.
Advantage | Detail |
---|---|
Safety | Eliminates nitric acid and NO emissions |
Scalability | Suitable for industrial production |
Purity | 99.9% achievable with gradient cooling |
Direct Synthesis from Gold(III) Oxide
Gold(III) oxide (Au₂O₃) can serve as a starting material for high-purity synthesis:
Reaction :
Au₂O₃ (s) + 8 HCl (aq) + 2 KCl (aq) → 2 KAuCl₄ (aq) + 3 H₂O (l)
- Au₂O₃ is refluxed with excess HCl and KCl at 80°C for 4 hours.
- The solution is filtered and evaporated to dryness.
- Purity: 99.95% (metals basis)
- Crystal structure: Monoclinic, confirmed by XRD
Industrial-Scale Production Insights
Key industrial considerations include:
- Recrystallization : From dilute HCl to remove KCl impurities.
- Solvent Extraction : Ethyl acetate removes residual HNO₃ in traditional methods.
- Stored in argon-filled containers to prevent hydration variability.
- Offered in purities from 99% to 99.999% (ACS/Reagent grade).
Comparative Analysis of Methods
Method | Purity (%) | Hazard Profile | Scalability |
---|---|---|---|
Aqua Regia | 99 | High | Moderate |
HCl/H₂O₂ | 99.9 | Moderate | High |
Au₂O₃ Route | 99.95 | Low | Low |
Properties
IUPAC Name |
potassium;tetrachlorogold(1-);hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVPYGKVUIFYCE-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Au-](Cl)(Cl)Cl.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H2KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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